molecular formula C14H22N2O2 B8578901 N-(2,6-Dimethyl-4-propoxyphenyl)alaninamide CAS No. 66091-13-2

N-(2,6-Dimethyl-4-propoxyphenyl)alaninamide

Cat. No. B8578901
CAS RN: 66091-13-2
M. Wt: 250.34 g/mol
InChI Key: ZVUVFVMKDQLMMS-UHFFFAOYSA-N
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Patent
US04218477

Procedure details

This compound was prepared in the same manner as 2-amino-4'-butoxy-2',6'-dimethylpropionanilide of Example 9D. The yield of crude base was 94% which was converted to the hydrochloride and recrystallized from absolute alcohol-ether; m.p. 226°-227° C. Calcd. for C14H23ClN2O2 : C 58.6, H 8.08, O 11.2. Found: C 58.8, H 8.08, O 11.2.
Name
2-amino-4'-butoxy-2',6'-dimethylpropionanilide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH3:19])[C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([O:13][CH2:14][CH2:15][CH2:16]C)=[CH:8][C:7]=1[CH3:18])=[O:4].Cl>>[NH2:1][CH:2]([CH3:19])[C:3]([NH:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([O:13][CH2:14][CH2:15][CH3:16])=[CH:8][C:7]=1[CH3:18])=[O:4]

Inputs

Step One
Name
2-amino-4'-butoxy-2',6'-dimethylpropionanilide
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)NC1=C(C=C(C=C1C)OCCCC)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
recrystallized from absolute alcohol-ether

Outcomes

Product
Name
Type
Smiles
NC(C(=O)NC1=C(C=C(C=C1C)OCCC)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.